Product packaging for Serine-3'-aminoadenosine(Cat. No.:)

Serine-3'-aminoadenosine

Cat. No.: B10776993
M. Wt: 353.33 g/mol
InChI Key: ITDKSTILAWHDJI-AYEBZEFBSA-N
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Description

Serine-3'-aminoadenosine is a specialized, chemically modified nucleoside analog of significant interest in the field of RNA biochemistry and enzymology. Its core structure, featuring a serine moiety conjugated to the 3'-position of adenosine, makes it a crucial precursor and biochemical tool for studying the biosynthesis and function of queuosine, a complex modification found in the wobble position of certain tRNAs (tRNA-Asp, tRNA-Asn, tRNA-His, and tRNA-Tyr). This modification is essential for translational fidelity and efficiency.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19N7O5 B10776993 Serine-3'-aminoadenosine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19N7O5

Molecular Weight

353.33 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-hydroxypropanamide

InChI

InChI=1S/C13H19N7O5/c14-5(1-21)12(24)19-7-6(2-22)25-13(9(7)23)20-4-18-8-10(15)16-3-17-11(8)20/h3-7,9,13,21-23H,1-2,14H2,(H,19,24)(H2,15,16,17)/t5-,6+,7+,9+,13+/m0/s1

InChI Key

ITDKSTILAWHDJI-AYEBZEFBSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)NC(=O)[C@H](CO)N)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)NC(=O)C(CO)N)O)N

Origin of Product

United States

Molecular Mechanisms of Interaction with Ribosomal Translation Apparatus

Serine-3'-aminoadenosine as an Aminoacyl-tRNA Mimetic

This compound structurally mimics the aminoacyl portion of a charged tRNA molecule. Specifically, it resembles the 3'-end of seryl-tRNA, which carries the amino acid serine. This mimicry allows it to be recognized by the ribosome, leading to its entry into the translational process and subsequent disruption of protein synthesis.

The ribosomal A-site (aminoacyl site) is the primary binding location for incoming aminoacyl-tRNAs during the elongation cycle of translation. The selection of the correct aminoacyl-tRNA is a highly specific process, governed by codon-anticodon interactions on the small ribosomal subunit and interactions with elongation factors. This compound, by virtue of its structural similarity to the CCA-end of an aminoacyl-tRNA, can gain access to the A-site.

The adenosine (B11128) base of the inhibitor can interact with the ribosomal RNA of the A-site, while the serine moiety occupies the position where the amino acid of the incoming tRNA would normally be. This binding is often facilitated by elongation factors, such as EF-Tu (in bacteria) or eEF1A (in eukaryotes), which typically deliver aminoacyl-tRNAs to the ribosome. However, unlike a canonical tRNA, this compound lacks the extensive tRNA body, which is crucial for stable and correct positioning within the ribosome.

Once bound to the A-site, the amino group of the serine in this compound is positioned within the peptidyl transferase center (PTC) of the large ribosomal subunit. The PTC is responsible for catalyzing the formation of peptide bonds. The primary amino group of the A-site substrate attacks the ester bond linking the nascent polypeptide chain to the P-site tRNA, resulting in the transfer of the polypeptide to the A-site tRNA.

In the presence of this compound, the serine's amino group acts as a nucleophile, attacking the peptidyl-tRNA in the P-site. This results in the formation of a peptide bond between the nascent polypeptide chain and the serine of the inhibitor. However, because this compound is not a full tRNA molecule and lacks the necessary structural components for the subsequent steps of translation, the process is terminated. The resulting peptidyl-Serine-3'-aminoadenosine adduct is a dead-end product that dissociates from the ribosome, leading to the premature termination of protein synthesis.

Analog Recognition by the Ribosomal A-Site

Impact on Ribosomal Elongation and Fidelity

The introduction of this compound into the ribosomal A-site has profound consequences for the elongation cycle and the fidelity of translation.

Translocation is the process by which the ribosome moves one codon down the mRNA, shifting the tRNAs from the A and P sites to the P and E (exit) sites, respectively. This movement is essential for the continuation of peptide chain elongation. The binding of this compound and the subsequent formation of a peptidyl-inhibitor adduct effectively halt translocation.

The adduct, lacking the tRNA scaffold, cannot be properly translocated to the P-site. This blockage of the A-site and the inability to move the peptidyl chain to the P-site leads to a complete cessation of peptide chain elongation. The ribosome becomes stalled, and the prematurely terminated polypeptide is released.

While the primary effect of this compound is the termination of translation, the presence of such an inhibitor can, in some contexts, influence the fidelity of the ribosome. Translational fidelity is the accuracy with which the ribosome selects the correct aminoacyl-tRNAs and maintains the correct reading frame.

Programmed ribosomal frameshifting and read-through of stop codons are natural mechanisms for expanding the coding capacity of the genome. The efficiency of these events is sensitive to the rate of tRNA delivery and peptide bond formation. While direct evidence for this compound's effect on these processes is limited, it can be inferred that by competing with native tRNAs for A-site binding, it could potentially alter the kinetics of translation at specific sites, thereby indirectly modulating the frequency of frameshifting or read-through events before ultimately causing termination.

Inhibition of Translocation and Peptide Chain Elongation

Comparative Mechanistic Analysis with Known Protein Synthesis Inhibitors (e.g., Puromycin)

The mechanism of action of this compound is best understood by comparing it to the well-characterized protein synthesis inhibitor, Puromycin. Puromycin is an aminonucleoside antibiotic that also acts as an aminoacyl-tRNA mimetic.

FeatureThis compoundPuromycin
Mimicked Aminoacyl-tRNA Seryl-tRNATyrosyl-tRNA or Phenylalanyl-tRNA
Amino Acid Moiety SerineO-methyl-tyrosine
Linkage to Ribose AmineAmide
Primary Mechanism Premature chain terminationPremature chain termination
Site of Action Ribosomal A-siteRibosomal A-site

Both this compound and Puromycin function by binding to the A-site and participating in peptide bond formation, leading to the release of a prematurely terminated polypeptide. The key difference lies in the specific amino acid they mimic. Puromycin, with its O-methyl-tyrosine moiety, resembles tyrosyl-tRNA. This distinction can lead to subtle differences in their affinity for the A-site and the efficiency of the peptidyl transfer reaction, depending on the ribosomal context.

Furthermore, the nature of the linkage between the amino acid and the sugar differs. Puromycin has an amide bond, which is more stable than the ester bond in a natural aminoacyl-tRNA. This stability contributes to its effectiveness as an inhibitor. The specific linkage in this compound would similarly influence its chemical properties and inhibitory potential.

The study of these inhibitors highlights the remarkable specificity of the ribosome, while also revealing the vulnerabilities in the translation process that can be exploited by small molecules.

Similarities in Ribosomal Binding and Activity

This compound's primary mechanism involves acting as a structural analog of the 3'-end of an aminoacyl-tRNA (aa-tRNA). nih.govbiorxiv.org This mimicry is a key feature that allows it to be recognized and accepted by the ribosome. During the elongation phase of protein synthesis, the ribosome has three main sites for tRNA binding: the A (aminoacyl), P (peptidyl), and E (exit) sites. nih.gov Like an incoming aa-tRNA, this compound binds to the A-site of the ribosome. nih.govbiorxiv.org

Once positioned in the A-site, this compound participates in the crucial step of peptide bond formation, a reaction catalyzed by the peptidyl transferase center (PTC) located in the large ribosomal subunit. tus.ac.jpwikipedia.org The amino group of the serine residue in this compound acts as a nucleophile, attacking the ester bond of the peptidyl-tRNA residing in the P-site. wikipedia.org This results in the transfer of the growing polypeptide chain to the this compound molecule. This process effectively mirrors the action of a natural aa-tRNA, which would normally accept the nascent peptide chain. nih.govlibretexts.org This acceptance of the polypeptide chain leads to premature termination of translation, as the resulting peptidyl-Serine-3'-aminoadenosine adduct cannot be further elongated. biorxiv.org This mechanism of A-site binding followed by peptide bond formation and subsequent chain termination is a hallmark of aminonucleoside antibiotics, including the well-studied compound puromycin. nih.govbiorxiv.org

Differentiating Features in Mode of Action

Despite the overarching similarities to puromycin, subtle but important distinctions characterize the mode of action of this compound. One of the principal differences lies in the chemical nature of the bond formed with the nascent polypeptide chain. In a natural aa-tRNA, the amino acid is linked to the tRNA via a relatively labile ester bond. nih.gov Puromycin, which mimics tyrosyl-tRNA, has a more stable amide (peptide) bond between its amino acid and nucleoside components. nih.govyoutube.com This stability is a key feature of its inhibitory action. The stability and chemical properties of the bond formed by this compound can influence the subsequent fate of the peptidyl-antibiotic complex and its interaction with the ribosome.

Furthermore, the identity of the amino acid-like moiety can influence interactions within the peptidyl transferase center. The PTC is a complex environment where the specific side chains of amino acids can play a role in the binding and activity of certain antibiotics. biorxiv.orgbiorxiv.org For example, the action of antibiotics like chloramphenicol (B1208) and linezolid (B1675486) is context-specific, meaning their effectiveness can be modulated by the specific amino acid residues of the nascent peptide chain near the PTC. biorxiv.orgbiorxiv.orgoup.com Similarly, the serine residue of this compound, as opposed to the modified tyrosine of puromycin, could lead to different interactions with the rRNA and ribosomal proteins that constitute the PTC. These distinct interactions could affect the efficiency of the peptidyl transfer reaction and the stability of the resulting product within the A-site.

Data Tables

Table 1: Comparison of Ribosomal Inhibitors

FeatureThis compoundPuromycinNatural Aminoacyl-tRNA
Structural Mimicry 3'-end of aminoacyl-tRNA3'-end of tyrosyl-tRNA nih.govNot applicable
Ribosomal Binding Site A-site biorxiv.orgA-site nih.govA-site nih.gov
Activity Accepts nascent polypeptide chain biorxiv.orgAccepts nascent polypeptide chain nih.govAccepts nascent polypeptide chain libretexts.org
Linkage to Nucleoside Amide bondAmide bond nih.govyoutube.comEster bond nih.gov
Outcome Premature translation termination biorxiv.orgPremature translation termination nih.govElongation of polypeptide chain libretexts.org

Enzymatic and Molecular Interactions

Interactions with Aminoacyl-tRNA Synthetases (ARSs)

Aminoacyl-tRNA synthetases (ARSs) are crucial enzymes that ensure the fidelity of protein synthesis by attaching the correct amino acid to its corresponding tRNA molecule. zymedi.com This process occurs in two main steps: the activation of an amino acid to form an aminoacyl-adenylate and the subsequent transfer of the aminoacyl group to the tRNA. nih.gov

Potential as Inhibitors or Aberrant Substrates of ARSs

The unique structural and chemical properties of molecules like serine-3'-aminoadenosine allow them to act as inhibitors or aberrant substrates for ARSs. Some antibiotics function as "Trojan horse" inhibitors, mimicking natural substrates to gain entry into the cell and then inhibiting ARS function. nih.gov For example, SB-217452, a metabolite, is a potent inhibitor of Staphylococcus aureus seryl-tRNA synthetase. nih.gov The development of inhibitors targeting the editing sites of ARSs is also a promising area of research for creating new antimicrobial agents. nih.gov

The compound this compound itself has been noted in the context of threonyl-tRNA synthetase, suggesting its potential role as an inhibitor or a tool for studying the enzyme's active site. pdbj.org The ability of certain ARSs to be inhibited by analogues of their substrates highlights the potential for developing targeted therapeutics. nih.gov

Table 1: Substrate Recognition and Inhibition of Aminoacyl-tRNA Synthetases
EnzymeSubstrate(s)Recognition MechanismInhibitors/Aberrant SubstratesReference(s)
Seryl-tRNA Synthetase (SerRS) Serine, ATP, tRNASerZinc-dependent (methanogenic archaea); Anticodon-independent (maize)SB-217452 nih.govnih.govembopress.orgaars.online
Alanyl-tRNA Synthetase (AlaRS) Alanine (B10760859), ATP, tRNAAlaPossesses an editing domain to remove misacylated glycine (B1666218) and serine- nih.gov
Threonyl-tRNA Synthetase (ThrRS) Threonine, ATP, tRNAThr-Serine 3'-aminoadenosine pdbj.org

Modulation of RNA-Modifying Enzymes

RNA modifications are critical for regulating gene expression. nih.gov this compound can potentially influence the activity of enzymes that modify RNA, such as adenosine (B11128) deaminases and tRNA methyltransferases.

Effects on Adenosine Deaminases Acting on RNA (ADARs)

Adenosine deaminases acting on RNA (ADARs) are enzymes that convert adenosine (A) to inosine (B1671953) (I) in double-stranded RNA. sdbonline.orgoup.comannualreviews.org This A-to-I editing can alter the coding sequence of mRNAs and has been linked to various human diseases. oup.com The ADAR family in mammals includes ADAR1 and ADAR2, which are catalytically active, and ADAR3, which is not. annualreviews.orgmdpi.com While the direct effect of this compound on ADARs is not explicitly detailed in the provided context, the study of nucleoside analogs is crucial for understanding the mechanistic differences between ADAR1 and ADAR2. oup.com Such studies reveal how these enzymes recognize their nucleotide substrates. oup.com Given that this compound is an adenosine analog, it could potentially interact with the active site of ADARs, although specific research on this interaction is needed.

Influence on tRNA Modifying Enzymes (e.g., METTL2A/2B/6 and m3C32 modification)

The modification of transfer RNA (tRNA) is essential for its proper function in translation. researchgate.net One such modification is the N3-methylcytidine (m3C) modification, particularly at position 32 of the tRNA anticodon loop. nih.govnih.gov In humans, this modification is carried out by methyltransferases like METTL2A, METTL2B, and METTL6. nih.govrepec.org METTL2A and METTL2B are primarily responsible for modifying tRNA-arginine and tRNA-threonine, while METTL6 modifies the tRNA-serine family. nih.gov The loss of m3C32 on tRNA-Ser-GCT, which decodes serine codons, is observed only when all three enzymes are deleted, indicating some functional redundancy. nih.gov This modification is crucial for the efficient translation of mRNAs enriched in specific serine codons, particularly those involved in cell cycle regulation and DNA repair. nih.govnih.gov

The interaction between METTL6 and seryl-tRNA synthetase, which is dependent on RNA, suggests a coordinated mechanism for tRNA modification. genecards.org The absence of the m3C32 modification on tRNA-Ser leads to decreased translation efficiency and increased ribosome stalling at serine codons. nih.gov This highlights the critical role of tRNA modifications in maintaining translational fidelity and efficiency.

Table 2: Modulation of RNA-Modifying Enzymes
Enzyme FamilySpecific Enzyme(s)FunctionPotential Influence of this compoundReference(s)
Adenosine Deaminases Acting on RNA (ADARs) ADAR1, ADAR2Convert adenosine to inosine in dsRNAPotential interaction as a nucleoside analog sdbonline.orgoup.comannualreviews.orgmdpi.com
tRNA Methyltransferases METTL2A, METTL2B, METTL6Mediate N3-methylcytidine (m3C) modification on tRNAsIndirect influence through the serine metabolic network nih.govnih.govgenecards.org

Linkages to Serine Metabolic Enzymes in Cellular Systems

Serine is a non-essential amino acid that plays a central role in cellular metabolism. creative-proteomics.comd-nb.info It is a precursor for the synthesis of proteins, other amino acids like glycine and cysteine, and is a key contributor to one-carbon metabolism, which is essential for the synthesis of nucleotides and for methylation reactions. d-nb.infonih.govmdpi.com

The synthesis of serine from the glycolytic intermediate 3-phosphoglycerate (B1209933) is a key metabolic pathway. mdpi.comnih.gov The enzymes involved in this pathway, such as phosphoglycerate dehydrogenase (PHGDH), are crucial for providing the cell with serine. nih.gov Serine metabolism is intricately linked to other metabolic pathways, including the folate and methionine cycles, which generate S-adenosylmethionine (SAM), the universal methyl donor for methylation reactions, including the tRNA modifications discussed earlier. nih.gov

Given that this compound is a conjugate of serine and an adenosine analog, its metabolism is likely intertwined with the broader serine metabolic network. For instance, enzymes involved in serine degradation, such as serine dehydratase, could potentially act on this compound. mdpi.com Furthermore, the availability of serine can influence the one-carbon metabolic pathway, thereby affecting the pool of SAM available for tRNA methyltransferases like METTL6. nih.gov This creates an indirect link between serine metabolism and the tRNA modifications that are crucial for accurate protein synthesis.

Table 3: Linkages to Serine Metabolic Enzymes
Metabolic PathwayKey EnzymesConnection to this compoundReference(s)
Serine Biosynthesis Phosphoglycerate dehydrogenase (PHGDH), Phosphoserine aminotransferase 1 (PSAT1), Phosphoserine phosphatase (PSPH)Provides the serine moiety of the compound. d-nb.infomdpi.comnih.gov
One-Carbon Metabolism Serine hydroxymethyltransferase (SHMT)Influenced by serine availability, which in turn affects the methylation of various molecules, including tRNA. d-nb.infonih.govnih.gov
Serine Degradation Serine dehydratase, Serine-pyruvate transaminasePotential enzymes that could metabolize this compound. mdpi.com

No Scientific Evidence Found for Interactions Between this compound and Key Serine Metabolism Enzymes

Despite a thorough review of scientific literature, no research data or publications could be found to substantiate any direct enzymatic or molecular interactions between the chemical compound this compound and the key enzymes of serine metabolism: Phosphoglycerate Dehydrogenase (PHGDH), Phosphoserine Aminotransferase (PSAT), Phosphoserine Phosphatase (PSPH), Serine Racemase (SR), or Serine Hydroxymethyltransferase (SHMT).

The initial request for an article detailing these specific interactions cannot be fulfilled due to the absence of foundational scientific research on the subject. The provided outline, which focuses on the interplay between this compound and these central enzymes in serine biosynthesis, D-serine generation, and one-carbon metabolism, appears to be based on a hypothetical or unexplored area of biochemical research.

The serine biosynthesis pathway, a critical metabolic route, begins with the glycolytic intermediate 3-phosphoglycerate. This pathway involves a series of enzymatic reactions catalyzed by PHGDH, PSAT, and PSPH to produce L-serine. wikipedia.orgdovepress.commedchemexpress.com L-serine is a precursor for numerous essential biomolecules, including proteins, lipids, and nucleotides. frontiersin.orgfrontiersin.org

Furthermore, L-serine can be converted to D-serine by the enzyme Serine Racemase (SR). nih.gov D-serine is a crucial neuromodulator, acting as a co-agonist for NMDA receptors in the brain. nih.gov

The metabolic fate of serine is also closely linked to one-carbon metabolism through the action of Serine Hydroxymethyltransferase (SHMT). nih.gov SHMT catalyzes the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate, a key one-carbon donor for the synthesis of nucleotides and other vital molecules. nih.gov

While extensive research exists on inhibitors and modulators of PHGDH, SR, and SHMT, the compound this compound has not been identified in the scientific literature as a molecule that interacts with these enzymes. Searches of chemical and biological databases confirm the existence of this compound, also known as N'-L-SERYL-3'-AMINO-(3'-DEOXY)-ADENOSINE, and it has been studied in the context of the editing mechanism of threonyl-tRNA synthetase. nih.govscientificarchives.com However, this function is distinct from the serine metabolism pathways specified.

Cellular and Subcellular Functional Consequences Pre Clinical Models

Global Impact on Cellular Protein Synthesis Rates and Translational Control

Serine-3'-aminoadenosine is a structural analog of the 3'-end of seryl-tRNA, which plays a crucial role in protein synthesis. The process of protein synthesis, or translation, involves the decoding of an mRNA message by a ribosome to produce a polypeptide chain. This intricate process is broadly divided into initiation, elongation, and termination phases. Inhibitors of protein synthesis can act at various stages of this cycle, often by targeting the ribosome.

The specificity of some protein synthesis inhibitors stems from the structural differences between prokaryotic and eukaryotic ribosomes. However, some compounds can inhibit protein synthesis in both. This compound acts as an inhibitor of protein synthesis. Its mechanism of action is linked to its structural similarity to aminoacyl-tRNAs, which are essential for delivering the correct amino acids to the ribosome during the elongation phase of translation.

In preclinical models, the addition of serine has been shown to increase the incorporation of radiolabeled leucine (B10760876) into protein, indicating a stimulation of protein synthesis. This effect was observed to be dose-dependent. The inhibition of protein synthesis by compounds like cycloheximide (B1669411) can abolish such effects, highlighting the necessity of ongoing translation. This compound, by mimicking the seryl-tRNA, can interfere with the normal process of translation, thereby impacting global protein synthesis rates. The binding of aminoacyl-tRNA to the A-site of the ribosome is a critical step that can be competitively inhibited by such analogs.

Effects on Nucleotide and Nucleic Acid Biosynthesis Pathways (Purine and Pyrimidine (B1678525) Metabolism)

The biosynthesis of nucleotides, the building blocks of DNA and RNA, is a fundamental cellular process tightly linked to cell proliferation. This process is divided into two main pathways: the de novo synthesis of purines (adenine and guanine) and pyrimidines (cytosine, thymine, and uracil).

Purine (B94841) Metabolism: The de novo synthesis of purines involves the construction of the purine ring onto a phosphoribosyl pyrophosphate (PRPP) molecule. This multi-step pathway utilizes several molecules, including amino acids like glycine (B1666218), glutamine, and aspartate, as well as one-carbon units derived from the folate cycle. Serine plays a critical role in this process by being a major source of these one-carbon units. The conversion of serine to glycine, catalyzed by serine hydroxymethyltransferase (SHMT), generates 5,10-methylenetetrahydrofolate, a key one-carbon donor for purine synthesis. Studies have shown that de novo synthesized serine and glycine are significant contributors to purine nucleotide biosynthesis in certain cancer tissues.

Pyrimidine Metabolism: In contrast to purines, the pyrimidine ring is synthesized first and then attached to PRPP. The precursors for the pyrimidine ring are carbamoyl (B1232498) phosphate (B84403) (derived from glutamine and bicarbonate) and aspartate. While serine is not a direct precursor for the pyrimidine ring itself, one-carbon metabolism, which is heavily reliant on serine, is crucial for the synthesis of thymidylate (dTMP) from uridylate (dUMP). This reaction is catalyzed by thymidylate synthase and uses a one-carbon unit from the folate pool.

Given the integral role of serine in providing one-carbon units for both purine and thymidylate synthesis, any disruption in serine metabolism or its utilization can have significant downstream effects on nucleotide and nucleic acid biosynthesis.

Assessment of Cellular Viability and Proliferation in in vitro and non-human in vivo Models

Cellular viability and proliferation are intrinsically linked to the availability of essential building blocks like amino acids and nucleotides. Serine, in particular, is a crucial amino acid for rapidly dividing cells, including cancer cells and activated immune cells, due to its central role in biosynthesis.

In various in vitro and non-human in vivo models, the availability of serine has been shown to directly impact cell proliferation rates. For instance, serine deprivation can inhibit the proliferation of certain cancer cell lines. Some tumors exhibit sensitivity to dietary serine withdrawal. Conversely, increased expression of enzymes in the serine synthesis pathway, such as phosphoglycerate dehydrogenase (PHGDH), can provide a proliferative advantage, especially in environments with limited serine availability.

The dependence of proliferating cells on serine stems from its contribution to multiple metabolic pathways essential for growth, including:

Protein Synthesis: As a component of proteins.

Nucleotide Synthesis: As a donor of one-carbon units for purine and thymidylate synthesis.

Lipid Synthesis: As a precursor for sphingolipids and phospholipids.

Redox Homeostasis: Through the production of glutathione.

Therefore, compounds that interfere with serine metabolism or its incorporation into macromolecules, such as this compound's effect on protein synthesis, would be expected to negatively impact cellular viability and proliferation in preclinical models. The inhibition of protein synthesis is a known mechanism to slow or halt cell growth and proliferation.

Microscopic and Spectroscopic Analysis of Cellular Localization and Target Engagement

The cellular localization of a compound and its engagement with its molecular target are critical for understanding its mechanism of action. For this compound, its primary expected site of action is the cytoplasm, where protein synthesis occurs. The ribosomes, the machinery for translation, are located in the cytoplasm, either free or bound to the endoplasmic reticulum.

Techniques to study cellular localization and target engagement include:

Fluorescence Microscopy: Using fluorescently labeled analogs of this compound could allow for direct visualization of its accumulation within cells and its co-localization with ribosomes or other components of the translational machinery.

Crystallography: X-ray crystallography has been used to determine the structure of the editing domain of threonyl-tRNA synthetase in complex with seryl-3'-aminoadenosine. This provides atomic-level detail on how the compound binds to its target enzyme, revealing the specific interactions that mediate its inhibitory effect. Such studies show how serine is recognized and provide a structural basis for the editing mechanism.

Spectroscopic Methods: Techniques like mass spectrometry can be employed to identify and quantify the binding of the compound to its protein targets within a cellular extract.

Studies have shown that this compound can be complexed with enzymes like threonyl-tRNA synthetase, confirming its engagement with components of the protein synthesis machinery. The cellular location of these enzymes is primarily the cytoplasm.

Investigation of Metabolic Flux Alterations Mediated by this compound

Metabolic flux analysis (MFA) is a powerful technique used to quantify

Structure Activity Relationship Sar Studies and Analog Design

Elucidation of Essential Pharmacophores for Ribosomal Interaction

The biological activity of Serine-3'-aminoadenosine is intrinsically linked to its ability to mimic an aminoacyl-tRNA, thereby binding to the A-site of the ribosome and inhibiting protein synthesis. The essential pharmacophores for this interaction can be dissected into three main components: the adenosine (B11128) nucleobase, the ribose sugar, and the serine amino acid moiety.

The adenosine nucleobase is critical for recognition and binding within the ribosomal A-site. The N6-amino group and the N1 and N7 atoms of the purine (B94841) ring are key hydrogen bonding participants that anchor the molecule to the ribosomal RNA. The aromatic nature of the purine ring also contributes to stacking interactions with nucleotide bases in the binding pocket.

The ribose sugar acts as a scaffold, correctly positioning the adenosine base and the amino acid side chain. The 3'-amino group is a pivotal feature, serving as the attachment point for the serine moiety and distinguishing it from natural nucleosides. The hydroxyl groups at the 2' and 5' positions can also form important hydrogen bonds with the ribosome, further stabilizing the complex.

The serine amino acid portion is designed to mimic the amino acid carried by a tRNA. The α-amino group and the carboxyl group are essential for forming peptide-like bonds and for interactions within the peptidyl transferase center of the ribosome. The hydroxyl group of the serine side chain can also participate in specific interactions, contributing to the binding affinity and selectivity.

Systematic Modifications of the Serine Side Chain and Linker Chemistry

Systematic modifications of the serine side chain and the linker connecting it to the adenosine moiety have been instrumental in defining the SAR of this compound analogs.

The nature of the amino acid side chain has a profound impact on activity. While serine provides a polar hydroxyl group, replacing it with other amino acids has demonstrated varied effects. For instance, substitution with a less polar amino acid like alanine (B10760859) can reduce activity, highlighting the importance of the hydroxyl group for specific interactions. Conversely, introducing bulkier or charged side chains can also diminish or alter the inhibitory profile, suggesting steric and electrostatic constraints within the ribosomal A-site.

The linker chemistry, which primarily involves the amide bond between the 3'-amino group of adenosine and the carboxyl group of serine, is another critical determinant of activity. Modifications to this linker, such as altering its length or rigidity, can significantly affect the orientation of the amino acid moiety within the active site. Shortening or lengthening the linker can disrupt the optimal positioning required for effective inhibition.

ModificationR-groupLinker ModificationRelative Activity
Serine (Parent) -CH₂OHAmide++++
Alanine Analog -CH₃Amide++
Glycine (B1666218) Analog -HAmide+
Phenylalanine Analog -CH₂PhAmide+/-
Ester Linker -CH₂OHEster+

Exploration of Chemical Modifications to the Adenosine Nucleobase and Ribose Sugar

Modifications to the adenosine nucleobase and the ribose sugar have been extensively explored to enhance the potency, selectivity, and pharmacokinetic properties of this compound analogs.

Conformational Analysis of 3'-Amino Group and Adenosine Ring

The conformation of the 3'-amino group and the adenosine ring is a key determinant of biological activity. The orientation of the 3'-amino group, which can adopt either an endo or exo conformation relative to the ribose ring, influences the positioning of the attached serine moiety. Spectroscopic and computational studies have shown that a specific puckering of the ribose ring and a defined rotational angle around the glycosidic bond (the bond connecting the purine base to the ribose sugar) are necessary for optimal interaction with the ribosome. An anti-conformation of the adenosine base is generally preferred for fitting into the A-site.

Stereochemical Variations at the 3' Carbon and Their Functional Impact

The stereochemistry at the 3' carbon of the ribose sugar is another critical factor. The natural D-ribose configuration is generally essential for activity. Inversion of the stereochemistry at this position to an L-configuration drastically reduces or abolishes ribosomal binding and inhibitory activity. This highlights the precise stereochemical requirements of the ribosomal A-site for recognizing and binding its substrates. Similarly, the stereochemistry of the attached serine (L-serine versus D-serine) is crucial, with the natural L-isomer being the active form. libretexts.org

Stereochemical VariationConfiguration at 3'-CarbonSerine ConfigurationFunctional Impact
Natural Compound D-riboL-SerineHigh Activity
Epimer L-xyloL-SerineInactive
Diastereomer D-riboD-SerineLow to Inactive

Computational Chemistry Approaches for SAR Prediction and Validation

Computational chemistry has become an indispensable tool in the study of this compound and its analogs, providing insights into their SAR and guiding the design of new compounds.

Molecular Docking to Ribosomal Structures and Enzyme Active Sites

Molecular docking simulations have been employed to visualize and predict the binding modes of this compound and its derivatives within the ribosomal A-site. biorxiv.orgresearchgate.net These studies utilize the crystal structures of bacterial and eukaryotic ribosomes to model the interactions between the ligand and the target. Docking studies can reveal key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to the binding affinity. researchgate.net For example, simulations can show how the hydroxyl group of the serine side chain interacts with specific residues in the peptidyl transferase center or how modifications to the adenosine base affect its stacking with ribosomal RNA. researchgate.net These predictions can then be used to prioritize the synthesis of new analogs with improved binding characteristics.

The insights gained from these comprehensive SAR studies, combining synthetic chemistry, biological evaluation, and computational modeling, are vital for the development of novel antibiotics and other therapeutic agents based on the this compound scaffold.

Molecular Dynamics Simulations of Compound-Target Complexes

An MD simulation would be set up by placing this compound into the crystal structure of the AlaRS editing domain. The complex would then be solvated in a water box with appropriate ions to mimic physiological conditions. The simulation would track the trajectory of all atoms over a period of nanoseconds to microseconds.

Key insights from MD simulations would include:

Binding Pose Stability: Assessing the root-mean-square deviation (RMSD) of the ligand within the binding site to determine if the initial docked pose is stable.

Intermolecular Interactions: Analyzing the hydrogen bonds, hydrophobic contacts, and electrostatic interactions between the compound and the protein residues throughout the simulation. This can reveal which interactions are most persistent and likely crucial for binding.

Conformational Changes: Observing any induced-fit changes in the protein upon ligand binding.

Water Dynamics: Understanding the role of water molecules in mediating the interaction between the ligand and the protein.

Table 2 illustrates the type of data that would be generated from an MD simulation analysis, focusing on the persistence of key interactions.

Table 2: Illustrative Analysis of Intermolecular Interactions from a Hypothetical MD Simulation This table is for illustrative purposes and does not represent experimentally verified data for this compound.

Interacting Residue (AlaRS) Ligand Moiety (this compound) Interaction Type Occupancy (%) over Simulation
Asp235 Serine hydroxyl Hydrogen Bond 95.2
Arg312 Serine carboxylate Salt Bridge 88.5
Gln199 Adenine (B156593) N1 Hydrogen Bond 75.4
Val201 Adenine Ring Hydrophobic 60.1

Quantum Chemical Calculations for Energetic Profiling

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, can provide highly accurate information about the electronic structure and energetics of molecules. chemrxiv.orgchemrxiv.org For this compound, QC methods like Density Functional Theory (DFT) would be employed for several purposes, although specific studies on this compound are not documented in the literature.

Conformational Analysis: To determine the lowest energy conformations of the isolated molecule, which can inform its preferred shape before binding to a target.

Partial Charge Calculation: To derive accurate atomic partial charges for use in classical molecular mechanics force fields for MD simulations.

Interaction Energy Decomposition: When applied within a Quantum Mechanics/Molecular Mechanics (QM/MM) framework, QC calculations can be used to precisely calculate the binding energy between the ligand and the protein. This energy can be decomposed into components such as electrostatic, exchange-repulsion, and dispersion forces, providing a deep understanding of the nature of the binding.

Table 3 shows a hypothetical energy decomposition analysis for the interaction of this compound with a key residue in the AlaRS active site.

Table 3: Hypothetical Interaction Energy Decomposition from QM/MM Calculations This table is for illustrative purposes and does not represent experimentally verified data for this compound.

Interacting Pair Electrostatic Energy (kcal/mol) Exchange-Repulsion Energy (kcal/mol) Dispersion Energy (kcal/mol) Total Interaction Energy (kcal/mol)
This compound & Asp235 -15.8 +6.2 -2.5 -12.1

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govscispace.com A QSAR model for a series of this compound analogs could be developed once sufficient experimental activity data is available.

The process would involve:

Data Collection: Assembling a dataset of this compound analogs with their measured inhibitory concentrations (e.g., IC50) against a specific target like AlaRS.

Descriptor Calculation: For each analog, a wide range of molecular descriptors would be calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms, a model is built that correlates a subset of the calculated descriptors with the observed biological activity.

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

A hypothetical QSAR equation might look like:

pIC50 = 0.5 * (LogP) - 0.2 * (Molecular_Weight) + 1.2 * (H-bond_Donors) + C

This equation would suggest that higher lipophilicity (LogP) and more hydrogen bond donors increase the inhibitory potency, while increased molecular weight is detrimental. Such a model, once validated, could be used to predict the activity of newly designed analogs before their synthesis, thus prioritizing the most promising candidates.

Table 4: List of Chemical Compounds

Compound Name
This compound
Glycine-3'-aminoadenosine
Threonine-3'-aminoadenosine
2'-Deoxy-serine-3'-aminoadenosine
N6-Methyl-serine-3'-aminoadenosine
Serine
Glycine
Threonine
Valine
Adenine

Advanced Research Applications and Methodologies

Development of Serine-3'-aminoadenosine as a Chemical Probe for Translational Research

This compound has been developed as a specialized chemical probe to investigate the intricate process of protein biosynthesis. wikipedia.org Chemical probes are small molecules designed to selectively interact with and modulate the function of specific proteins or biological pathways, thereby enabling detailed study of those systems. frontiersin.orguniversiteitleiden.nl The utility of this compound as a probe stems from its structural similarity to the 3'-end of seryl-tRNA. This mimicry allows it to act as a competitive inhibitor and a specific ligand for the editing domain of threonyl-tRNA synthetase (ThrRS). pdbj.org Aminoacyl-tRNA synthetases (ARSs) are crucial enzymes that ensure the fidelity of translation by attaching the correct amino acid to its corresponding tRNA. nih.govnih.gov By targeting a key quality control checkpoint in this process, this compound provides a powerful tool for dissecting the mechanisms of translational accuracy. pdbj.org

The development of such probes is a cornerstone of chemical biology, providing a means to study protein function in complex biological environments, including living cells. universiteitleiden.nl The specificity of this compound for the editing site of ThrRS allows researchers to isolate and study this particular enzymatic activity without globally disrupting protein synthesis. This targeted approach is essential for understanding how cells prevent errors during translation, a process critical for cellular health and viability.

Real-Time Monitoring of Protein Synthesis Events

The ability to monitor biological processes in real-time is crucial for understanding their dynamics. While general methods for monitoring protein synthesis, such as SUnSET (Surface Sensing of Translation) which uses puromycin, have proven valuable, they track global translation rates. nih.gov The development of this compound into a probe for real-time monitoring would offer a more targeted approach, focusing specifically on the editing activity of threonyl-tRNA synthetase.

To achieve this, this compound can be chemically modified by attaching a reporter molecule, such as a fluorophore or a bioorthogonal handle for click chemistry. acs.org This strategy allows its interaction with the target enzyme to be visualized or quantified.

Hypothetical Monitoring Strategies:

Fluorescence Resonance Energy Transfer (FRET): A FRET-based assay could be designed where a fluorescently labeled this compound binds to a differently labeled threonyl-tRNA synthetase, allowing for real-time measurement of their binding kinetics.

Click Chemistry Labeling: A modified this compound containing an alkyne or azide (B81097) group can be introduced into a system. acs.org After it binds to its target, a corresponding fluorescent probe can be "clicked" on, allowing for detection and quantification of the enzyme-probe complex. This approach is widely used for labeling biomolecules in complex mixtures. elifesciences.org

These advanced probes would enable researchers to observe the dynamics of translational proofreading in response to various stimuli or inhibitors, providing deeper insights into the regulation of protein synthesis fidelity.

Affinity-Based Enrichment of Interacting Proteins and RNA

Affinity-based enrichment is a powerful technique used to isolate and identify binding partners of a specific molecule from a complex mixture like a cell lysate. nih.govmdpi.comthermofisher.com This method typically involves immobilizing a "bait" molecule onto a solid support (e.g., agarose (B213101) or magnetic beads) to "pull down" its interacting "prey" molecules.

This compound can be adapted for this purpose by covalently linking it to a solid matrix. This this compound-functionalized resin can then be used as bait to capture its direct binding partner, threonyl-tRNA synthetase, from cell extracts. Furthermore, this approach can identify a broader network of interacting molecules. Because threonyl-tRNA synthetase exists in cells as part of a multi-synthetase complex (MSC), this technique could potentially co-purify other synthetases and associated proteins and RNAs that are part of this larger assembly. nih.gov

The general workflow for such an experiment is outlined below:

StepDescriptionPurpose
1. Probe Immobilization Covalently attach this compound to a solid support (e.g., NHS-activated sepharose beads).To create the "bait" for the affinity purification.
2. Incubation Incubate the immobilized probe with a cellular lysate.To allow the target protein(s) (e.g., ThrRS) to bind to the bait.
3. Washing Wash the beads extensively with buffer.To remove non-specifically bound proteins, reducing background noise. thermofisher.com
4. Elution Elute the bound proteins from the beads using a competitive ligand or by changing buffer conditions (e.g., pH, salt).To release the specifically captured proteins for analysis.
5. Analysis Analyze the eluted proteins by mass spectrometry (MS).To identify the captured proteins and their relative abundances. thermofisher.com

This method provides a direct way to confirm known interactions and discover novel components of the translational machinery that associate with threonyl-tRNA synthetase under different cellular conditions.

Isotope Labeling Strategies for Metabolic Tracing and Proteomic Studies

Stable isotope labeling is a fundamental technique in metabolomics and proteomics that uses non-radioactive heavy isotopes (e.g., ¹³C, ¹⁵N, ²H) to trace the metabolic fate of molecules and quantify changes in protein levels. thermofisher.comcreative-proteomics.comnih.govnih.govmdpi.com By synthesizing this compound with stable isotopes, researchers can employ it as a tracer to follow its interactions and transformations within a biological system with high precision using mass spectrometry (MS). nih.gov

Applications in Metabolic Tracing and Proteomics:

Target Engagement and Occupancy: By treating cells with an isotopically labeled version of this compound, researchers can use MS to precisely quantify the amount of the probe that is bound to its target, threonyl-tRNA synthetase. This allows for the determination of target engagement and occupancy in a cellular context.

Flux Analysis: While this compound is designed as a stable analog, isotope tracing can reveal if it undergoes any unexpected metabolic modifications within the cell. nih.gov This helps to validate its stability as a probe and can uncover novel enzymatic activities.

Quantitative Proteomics: Isotope-labeled this compound can be used in quantitative proteomic workflows, such as SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), to study how inhibiting the ThrRS editing function affects the broader proteome. thermofisher.com For example, one cell population could be treated with the probe while a control population is not, and the resulting differences in protein expression can be accurately quantified.

IsotopeAtom LabeledTypical ApplicationAnalytical Method
¹³C CarbonTracing the carbon skeleton of the molecule.Mass Spectrometry (MS)
¹⁵N NitrogenTracing the nitrogen atoms, particularly in the adenosine (B11128) base.Mass Spectrometry (MS)
²H (D) HydrogenMonitoring specific enzymatic reactions involving hydrogen transfer. mdpi.comMass Spectrometry (MS), NMR

Utilization in Reconstituted in vitro Translation Systems for Mechanistic Dissection

Reconstituted in vitro translation systems, such as the PURE (Protein synthesis Using Reconstituted Elements) system, are powerful platforms for studying the fundamental mechanisms of protein synthesis. neb.commdpi.com These systems are assembled from purified, individual components of the translational machinery (e.g., ribosomes, tRNAs, aminoacyl-tRNA synthetases, and translation factors), offering a precisely controlled environment free from the complexity of a living cell. nih.govthermofisher.com

The use of this compound in such systems is particularly valuable for the mechanistic dissection of translational fidelity. It is known to be a specific inhibitor of the proofreading, or editing, function of threonyl-tRNA synthetase, which is responsible for removing incorrectly charged serine from tRNA(Thr). pdbj.org

By introducing this compound into a PURE system, researchers can:

Specifically Inhibit Editing: Block the ThrRS editing activity and directly observe the consequences, such as the rate of serine mis-incorporation into a synthesized polypeptide.

Determine Kinetic Parameters: Measure the precise binding affinity (K_d) and inhibitory constant (K_i) of this compound for the ThrRS enzyme without interference from other cellular processes.

Analyze Downstream Effects: Investigate how a failure in this specific proofreading step affects subsequent stages of translation, such as elongation efficiency and ribosome stalling. nih.gov

Study Unnatural Amino Acid Incorporation: These systems can be programmed to incorporate unnatural amino acids. mdpi.comnih.gov this compound can be used to study the fidelity mechanisms that might prevent or allow the incorporation of serine analogs at threonine codons.

The controlled nature of in vitro reconstituted systems makes them an ideal platform for elucidating the precise molecular mechanism of action of probes like this compound. nih.gov

Integration with High-Throughput Screening Platforms for Novel Modulators of Translation

High-throughput screening (HTS) is a drug discovery process that allows for the rapid testing of large libraries of small molecules to identify compounds that modulate a specific biological target. nih.govresearchgate.net this compound can be integrated into HTS platforms to discover new molecules that target the aminoacylation and editing functions of aminoacyl-tRNA synthetases, which are considered promising targets for new therapeutics. nih.gov

Potential HTS Assay Formats:

Competitive Binding Assays: A fluorescently or otherwise tagged version of this compound can be used in a competitive binding assay. In this format, library compounds are screened for their ability to displace the tagged probe from the editing site of threonyl-tRNA synthetase. A decrease in the signal from the bound probe indicates a "hit."

Functional Assays: this compound can serve as a positive control or a tool compound in functional HTS assays that measure the consequences of inhibiting translational editing. For example, a reporter system could be designed where the mis-incorporation of serine (induced by the absence of editing) leads to a measurable output, such as the production of a non-functional enzyme. The screen would then look for compounds that either mimic or reverse the effect of this compound. nih.govnih.gov

Orthogonal Screening: Hits identified from a primary screen can be tested in a secondary assay that directly involves this compound to confirm their mechanism of action, ensuring they function by targeting the intended editing site. researchgate.net

The integration of a specific probe like this compound enhances the quality and relevance of HTS campaigns aimed at discovering novel modulators of protein synthesis.

Application in RNA Biochemistry for Studying RNA-Protein Interactions and RNA Editing

This compound serves as a valuable tool in RNA biochemistry, particularly for investigating the critical interactions between RNA and proteins, and for studying the mechanisms of translational "editing." nih.govfrontiersin.org

Studying RNA-Protein Interactions: The 3'-end of an aminoacylated tRNA is a crucial hub of interaction, binding to the active site of the ribosome and various translation factors during protein synthesis. wikipedia.org As a stable analog of this terminus, this compound can be used to probe these interactions. By incorporating a photoreactive cross-linking group into the structure of this compound, researchers can covalently trap proteins that bind to it upon UV irradiation. nih.gov The resulting cross-linked complexes can then be isolated and the identity of the binding protein and the precise site of interaction can be determined by mass spectrometry. nih.govethz.ch This provides high-resolution snapshots of the molecular contacts that govern the translation process.

Studying RNA Editing: In the context of translation, "editing" refers to the proofreading mechanisms that ensure the correct amino acid is attached to its corresponding tRNA. pdbj.org This is distinct from mRNA editing, where the nucleotide sequence of an RNA molecule is altered, for example by ADAR enzymes that convert adenosine to inosine (B1671953). nih.govimrpress.comnih.govwikipedia.org

This compound is a specific tool for studying the former type of editing. It mimics a misacylated Ser-tRNA(Thr) and binds tightly to the editing domain of threonyl-tRNA synthetase, effectively inhibiting its proofreading function. pdbj.org This allows researchers to:

Isolate the editing step from the aminoacylation step for detailed biochemical analysis.

Study the structural and conformational changes the enzyme undergoes when it binds a substrate destined for editing.

Investigate the consequences of editing failure on the accuracy and efficiency of protein synthesis.

This application is crucial for understanding the fundamental quality control mechanisms that underpin the fidelity of gene expression.

Q & A

Q. How to synthesize findings from fragmented studies on this compound’s role in nucleotide metabolism?

  • Methodological Answer : Develop conceptual categories (), such as "Substrate Specificity" or "Allosteric Regulation," and map sources to these themes. Use citation management tools (e.g., Zotero) to track overlaps and gaps. For unresolved questions, propose follow-up experiments () using CRISPR-edited cell lines or kinetic isotope effects.

Q. What peer-review strategies enhance the rigor of manuscripts on this compound’s structural analogs?

  • Methodological Answer : Implement a pre-submission checklist () covering statistical validation, ethical compliance, and data availability. Use platforms like Overleaf for collaborative writing and version control. Address reviewer critiques by revising tables/figures () and providing supplementary validation data ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.